molecular formula C18H16N4O4 B14799562 Fmoc--azido-Ala-OH

Fmoc--azido-Ala-OH

Cat. No.: B14799562
M. Wt: 352.3 g/mol
InChI Key: URKRFLPVUFUGNQ-UHFFFAOYSA-N
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Description

Fmoc-beta-azido-Ala-OH: , also known as (S)-3-Azido-2-(Fmoc-amino)propionic acid, is a compound used primarily in peptide synthesis. The compound is characterized by the presence of an azido group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The azido group allows it to undergo copper-mediated click chemistry reactions, making it a versatile reagent in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-azido-Ala-OH involves several steps.

Industrial Production Methods: Industrial production of Fmoc-beta-azido-Ala-OH typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Fmoc-beta-azido-Ala-OH undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-beta-azido-Ala-OH is widely used in the synthesis of peptides and glycopeptides. It serves as a building block in the construction of complex peptide structures through solid-phase peptide synthesis .

Biology: In biological research, Fmoc-beta-azido-Ala-OH is used to create peptide-based probes and sensors. The azido group allows for bioorthogonal labeling and tracking of peptides in biological systems .

Medicine: The compound is utilized in the development of peptide-based therapeutics and drug delivery systems. Its ability to undergo click chemistry reactions makes it valuable in the design of multifunctional drug delivery vehicles .

Industry: Fmoc-beta-azido-Ala-OH is employed in the production of antifreeze glycopeptides and other industrially relevant peptides. Its versatility in peptide synthesis makes it a valuable reagent in various industrial applications .

Mechanism of Action

The mechanism of action of Fmoc-beta-azido-Ala-OH primarily involves its participation in click chemistry reactions. The azido group reacts with alkynes in the presence of copper(I) catalysts to form stable triazole rings. This reaction is highly specific and efficient, allowing for the precise modification of peptides and proteins. The Fmoc protecting group ensures that the amino group remains protected during the synthesis process, preventing unwanted side reactions .

Comparison with Similar Compounds

  • Fmoc-azidolysine
  • Fmoc-L-propargylglycine
  • Fmoc-γ-azidohomoalanine
  • Fmoc-propargyl-Gly-OH
  • L-Azidohomoalanine hydrochloride

Uniqueness: Fmoc-beta-azido-Ala-OH is unique due to its specific combination of an azido group and an Fmoc protecting group. This combination allows for efficient participation in click chemistry reactions while maintaining the integrity of the peptide synthesis process. Compared to other similar compounds, Fmoc-beta-azido-Ala-OH offers a balance of reactivity and stability, making it a preferred choice in various synthetic applications .

Properties

Molecular Formula

C18H16N4O4

Molecular Weight

352.3 g/mol

IUPAC Name

2-[amino(azido)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid

InChI

InChI=1S/C18H16N4O4/c19-16(21-22-20)15(17(23)24)18(25)26-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-16H,9,19H2,(H,23,24)

InChI Key

URKRFLPVUFUGNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(N)N=[N+]=[N-])C(=O)O

Origin of Product

United States

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